molecular formula C10H11ClO3S B2663426 2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one CAS No. 1553714-81-0

2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one

Cat. No. B2663426
CAS RN: 1553714-81-0
M. Wt: 246.71
InChI Key: ZTYAJZQLPYMMKZ-UHFFFAOYSA-N
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Description

“2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 99586-87-5 . It has a molecular weight of 232.69 . The IUPAC name for this compound is 2-chloro-1-[4-(methylsulfonyl)phenyl]ethanone .


Molecular Structure Analysis

The InChI code for “2-Chloro-1-[4-(methanesulfonylmethyl)phenyl]ethan-1-one” is 1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a melting point of 128-130 degrees Celsius . It is a powder at room temperature and is stored at 4 degrees Celsius .

Scientific Research Applications

Preparation and Enzyme System Studies

A study by Gunsalus, Romesser, and Wolfe (1978) highlighted the synthesis of analogues to coenzyme M (2-(methylthio)ethanesulfonate), investigating their activity within the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research underscores the relevance of sulfonate analogues in enzymatic processes related to methane biosynthesis, suggesting potential applications in understanding and manipulating microbial methane production mechanisms (Gunsalus, Romesser, & Wolfe, 1978).

Analytical Chemistry Applications

Gérard-Monnier et al. (1998) developed a colorimetric assay of lipid peroxidation using methanesulfonic acid, demonstrating the analytical utility of sulfonic acid derivatives in detecting and quantifying lipid peroxidation products. This methodology can be applied in various biological and medical research fields to study oxidative stress and its impact on cells and tissues (Gérard-Monnier et al., 1998).

Microbial and Enzyme-Catalyzed Transformations

Patel, Banerjee, Mcnamee, and Szarka (1993) described the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to a chiral intermediate, showcasing the application of microbial cultures in producing chiral intermediates for pharmaceutical synthesis. This study emphasizes the potential of biocatalysis in achieving high stereochemical control in organic synthesis (Patel et al., 1993).

Liquid Crystal and Materials Science

Nishida and Matsunaga (1988) investigated the thermotropic liquid crystal properties of alkylammonium alkanesulfonates, revealing how the length of the alkyl chain and the type of sulfonate (methanesulfonate, ethanesulfonate, etc.) influence the mesophase behavior of these compounds. This research provides insights into the design and development of new materials for displays, sensors, and other liquid crystal technologies (Nishida & Matsunaga, 1988).

Environmental Biodegradation

Hatzinger et al. (2017) explored the potential for cometabolic biodegradation of 1,4-dioxane in aquifers using methane or ethane as primary substrates. Their findings indicate that ethane, in particular, may enhance the aerobic biodegradation of 1,4-dioxane, offering a viable strategy for the bioremediation of contaminated groundwater. This study underscores the environmental applications of methane and ethane in stimulating the degradation of persistent organic pollutants (Hatzinger et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-1-[4-(methylsulfonylmethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-15(13,14)7-8-2-4-9(5-3-8)10(12)6-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYAJZQLPYMMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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